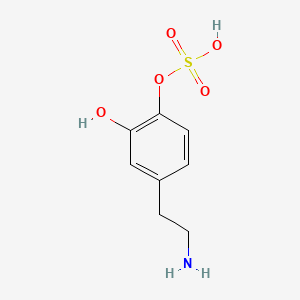

dopamine 4-O-sulfate

Vue d'ensemble

Description

Le Dopamine 4-O-sulfate est un métabolite majeur circulant dans le plasma et un métabolite urinaire de la dopamine. Il est formé par l'action de la sulfotransférase 1A3 cytosolique sur la dopamine exogène et endogène . Ce composé s'est avéré se lier au récepteur de l'acide gamma-aminobutyrique (GABA), mais pas aux récepteurs de la dopamine D1 ou D2 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le dopamine 4-O-sulfate peut être synthétisé à partir du chlorhydrate de dopamine. La synthèse implique la réaction de la dopamine avec l'acide sulfurique, ce qui conduit à la formation de this compound . Les conditions réactionnelles impliquent généralement le maintien du mélange réactionnel dans un bain de glace pendant une période spécifiée afin de contrôler la vitesse de réaction et d'éviter les réactions secondaires .

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et des conditions réactionnelles contrôlées afin de garantir la cohérence et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le dopamine 4-O-sulfate subit diverses réactions chimiques, notamment la sulfoconjugaison, où il est formé par l'addition d'un groupe sulfonate à la dopamine . Ce composé peut également participer à des réactions d'oxydation et de réduction, bien que celles-ci soient moins fréquentes.

Réactifs et conditions courants : Le principal réactif utilisé dans la synthèse du this compound est l'acide sulfurique . Les conditions réactionnelles impliquent généralement des basses températures afin de contrôler la vitesse de réaction et d'empêcher la formation de sous-produits .

Principaux produits formés : Le principal produit formé par la réaction de la dopamine avec l'acide sulfurique est le this compound. D'autres produits secondaires peuvent inclure les acides dopamine-2, -5 et -6-sulfoniques .

4. Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Industrie : Le this compound est utilisé dans le développement de produits pharmaceutiques et d'autres produits chimiques.

5. Mécanisme d'action

Le this compound exerce ses effets en se liant au récepteur de l'acide gamma-aminobutyrique (GABA) . Cette interaction module l'activité du récepteur, influençant la neurotransmission et divers processus physiologiques. Le composé ne se lie pas aux récepteurs de la dopamine D1 ou D2, ce qui distingue son mécanisme d'action de celui de la dopamine elle-même .

Composés similaires :

Dopamine 3-O-sulfate : Un autre métabolite majeur de la dopamine, qui est plus abondant dans le cerveau que le this compound.

5-Sérotonine-sulfate : Un conjugué sulfate de la sérotonine, impliqué dans des voies métaboliques similaires.

Tyramine-4-O-sulfate : Un conjugué sulfate de la tyramine, une autre amine biogénique.

Unicité : Le this compound est unique en raison de sa liaison sélective au récepteur de l'acide gamma-aminobutyrique (GABA) et de sa voie métabolique distincte par rapport aux autres métabolites de la dopamine . Son rôle spécifique dans la neurotransmission et ses applications thérapeutiques potentielles en font un composé d'intérêt majeur en recherche scientifique .

Applications De Recherche Scientifique

Dopamine 4-O-Sulfate has several scientific research applications:

Mécanisme D'action

Dopamine 4-O-Sulfate exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor . This interaction modulates the activity of the receptor, influencing neurotransmission and various physiological processes. The compound does not bind to D1 or D2 dopamine receptors, which distinguishes its mechanism of action from that of dopamine itself .

Comparaison Avec Des Composés Similaires

Dopamine 3-O-Sulfate: Another major metabolite of dopamine, which is more abundant in the brain compared to dopamine 4-O-Sulfate.

5-Serotonin-Sulfate: A sulfate conjugate of serotonin, involved in similar metabolic pathways.

Tyramine-4-O-Sulfate: A sulfate conjugate of tyramine, another biogenic amine.

Uniqueness: this compound is unique in its selective binding to the gamma-aminobutyric acid (GABA) receptor and its distinct metabolic pathway compared to other dopamine metabolites . Its specific role in neurotransmission and potential therapeutic applications make it a compound of significant interest in scientific research .

Activité Biologique

Dopamine 4-O-sulfate (D4S) is a significant metabolite of the neurotransmitter dopamine, primarily formed through the action of sulfotransferase enzymes. It exists predominantly in the sulfated form in human circulation, accounting for over 90% of total dopamine levels. This compound plays a crucial role in dopamine metabolism and has implications for various physiological processes.

Metabolic Pathway

This compound is synthesized from dopamine via the enzyme aryl sulfotransferase (SULT1A3), which preferentially sulfonates the 3-hydroxy group of dopamine over the 4-hydroxy group, leading to differing concentrations of its isomers in circulation. D4S is present at about one-tenth the concentration of dopamine 3-O-sulfate (D3S) in human plasma .

Physiological Roles

Stability and Resistance to Autoxidation

Comparative Analysis of Dopamine Sulfate Isomers

| Parameter | Dopamine 3-O-Sulfate | This compound |

|---|---|---|

| Concentration in Plasma | Higher | Lower |

| Stability | Less stable | More stable |

| Metabolic Pathway | Predominantly formed | Formed but less favored |

| Physiological Role | Active modulation | Potentially inactive |

Case Studies and Research Findings

- Urinary Excretion in Parkinson's Disease : A study involving Parkinsonian patients revealed that when treated with L-DOPA, the excretion levels of D3S were significantly higher than those of D4S, suggesting that D3S may play a more active role in dopaminergic signaling under certain conditions .

- Gastrointestinal Production : Research has shown that most circulating dopamine sulfate originates from the gastrointestinal tract, where SULT1A3 is highly expressed. This highlights the gut's role in regulating systemic dopamine levels through sulfonation processes .

- Desulfation Studies : Investigations into the desulfation processes indicated that while D4S can be desulfated back to free dopamine, this process appears limited compared to D3S, which suggests a functional difference between these two metabolites in physiological contexts .

Propriétés

IUPAC Name |

[4-(2-aminoethyl)-2-hydroxyphenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO5S/c9-4-3-6-1-2-8(7(10)5-6)14-15(11,12)13/h1-2,5,10H,3-4,9H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKNNWJXAQTLFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191702 | |

| Record name | Dopamine 4-O-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dopamine 4-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38339-02-5 | |

| Record name | Dopamine 4-O-sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38339-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dopamine 4-O-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038339025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dopamine 4-O-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dopamine 4-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

265 - 270.5 °C | |

| Record name | Dopamine 4-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.